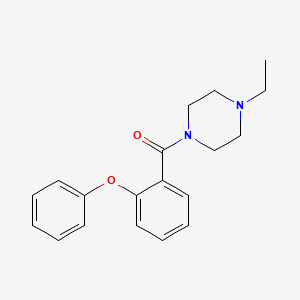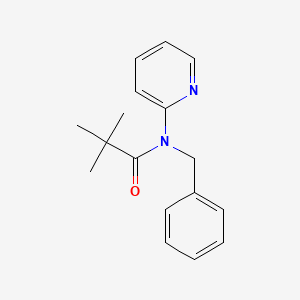![molecular formula C13H15NO6 B3462029 dimethyl 2-[(methoxyacetyl)amino]terephthalate](/img/structure/B3462029.png)
dimethyl 2-[(methoxyacetyl)amino]terephthalate
描述
Dimethyl 2-[(methoxyacetyl)amino]terephthalate, also known as DMT or DMTA, is a chemical compound that belongs to the family of terephthalates. It is widely used in scientific research due to its unique properties and potential applications.
科学研究应用
Dimethyl 2-[(methoxyacetyl)amino]terephthalate has a wide range of scientific research applications, including as a building block for the synthesis of novel materials, such as polymers and liquid crystals. It is also used as a fluorescent probe for the detection of metal ions, such as copper and zinc. Additionally, this compound can be used as a reagent for the synthesis of biologically active compounds, such as antitumor agents.
作用机制
The mechanism of action of dimethyl 2-[(methoxyacetyl)amino]terephthalate is not fully understood, but it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and pi-pi interactions. This compound can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, it is important to note that this compound can be harmful if ingested or inhaled. In terms of biochemical and physiological effects, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using dimethyl 2-[(methoxyacetyl)amino]terephthalate in laboratory experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. Additionally, this compound has a high degree of purity, which ensures reproducibility and accuracy of results. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the use of dimethyl 2-[(methoxyacetyl)amino]terephthalate in scientific research. One potential application is in the development of new materials, such as organic semiconductors and optoelectronic devices. Another direction is in the development of new fluorescent probes for the detection of biological molecules, such as proteins and nucleic acids. Additionally, this compound could be used as a starting material for the synthesis of new drugs and biologically active compounds.
Conclusion:
In conclusion, this compound is a versatile and useful chemical compound that has a wide range of scientific research applications. Its unique properties and potential applications make it an important building block for the synthesis of novel materials and biologically active compounds. As research in this field continues to evolve, it is likely that we will see even more exciting applications for this compound in the future.
属性
IUPAC Name |
dimethyl 2-[(2-methoxyacetyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-18-7-11(15)14-10-6-8(12(16)19-2)4-5-9(10)13(17)20-3/h4-6H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXICEOLULTDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B3461972.png)
![N-[4-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B3461978.png)

![4-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462004.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3462023.png)

